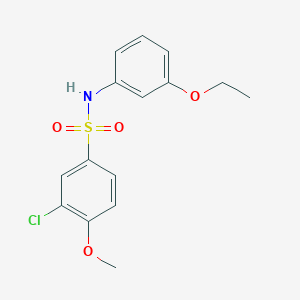![molecular formula C17H18N2O4S B4588958 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4588958.png)
4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
Research on compounds with a similar structure to 4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has focused on their spectroscopic analysis, including FT-IR, NMR, and X-ray diffraction studies, to understand their molecular structure, vibrational wavenumbers, and electron distribution. Studies have demonstrated the importance of such analysis in confirming molecular structures, understanding intramolecular interactions, and assessing molecular stability and charge transfer within the molecules. These insights are crucial for further applications in materials science and pharmaceutical research (Rahul Raju et al., 2015).
Crystal Structure and Thermal Analysis
The crystal structure and thermal properties of structurally related compounds have been extensively studied, providing valuable information on the geometrical parameters, intermolecular hydrogen bonding, and thermal stability. These properties are essential for the development of new materials with specific thermal and mechanical characteristics, potentially leading to innovations in the fields of material science and engineering (P. Nayak et al., 2014).
Nonlinear Optical Properties and Reactivity
Compounds analogous to this compound have been evaluated for their nonlinear optical properties and reactivity, highlighting their potential in developing new optical materials with high hyperpolarizability. Such materials are crucial for applications in photonics, including optical switching and modulation. Moreover, the analysis of molecular docking and vibrational spectroscopy contributes to understanding these compounds' biological activities, suggesting their potential in pharmacological applications (K. Vanasundari et al., 2018).
Drug Discovery and Biological Activity
The synthesis and characterization of structurally similar compounds have provided insights into their potential as inhibitors of biological targets, such as Placenta growth factor (PIGF-1), indicating their significance in drug discovery and development. These findings underscore the importance of continued research on these compounds for their therapeutic potential (Y. Sheena Mary et al., 2017).
Properties
IUPAC Name |
4-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-3-4-11(7-10(9)2)12-8-24-17(15(12)16(18)23)19-13(20)5-6-14(21)22/h3-4,7-8H,5-6H2,1-2H3,(H2,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQLBURUCWXYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4588883.png)

![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4588891.png)
![2-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4588906.png)
![methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4588911.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4588920.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4588924.png)
![4-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4588926.png)
![N-cyclododecyl-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4588935.png)

![N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(4-METHYL-2-PYRIDYL)THIOUREA](/img/structure/B4588942.png)

![(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4588957.png)
